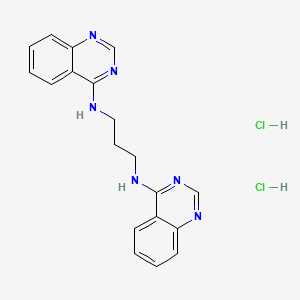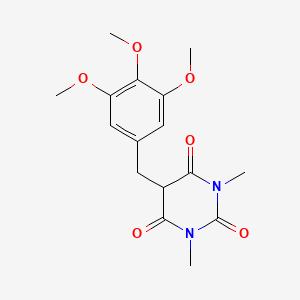![molecular formula C14H17ClN2O2S B4880324 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide](/img/structure/B4880324.png)
2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide
Overview
Description
2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide, also known as CMDB, is a chemical compound that has been widely used in scientific research. It is a thioamide derivative of benzamide and is often used as a tool compound for the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide involves the inhibition of the interaction between transcription factors and their coactivators. It has been shown to bind to the bromodomain of p300/CBP, which is responsible for the recognition of acetylated histones and transcription factors. By inhibiting this interaction, 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide prevents the recruitment of p300/CBP to the transcriptional complex, thereby inhibiting transcriptional activation.
Biochemical and Physiological Effects:
2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit angiogenesis and tumor growth by inhibiting the interaction between HIF-1α and p300/CBP. It has also been shown to inhibit inflammation and immune response by inhibiting the interaction between NF-κB and p300/CBP. In addition, 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide in lab experiments is its specificity for the bromodomain of p300/CBP. This allows for the selective inhibition of transcription factors that interact with p300/CBP. However, one of the limitations of using 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide is its relatively low potency, which may require higher concentrations for effective inhibition.
Future Directions
There are several future directions for the study of 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide. One direction is the development of more potent analogs of 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide that can be used at lower concentrations. Another direction is the study of the interaction between 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide and other bromodomain-containing proteins, such as BRD4, which is involved in the regulation of cell proliferation and differentiation. Finally, the use of 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide in combination with other drugs for the treatment of cancer and other diseases should be explored.
Conclusion:
In conclusion, 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide is a useful tool compound for the study of protein-protein interactions. Its specificity for the bromodomain of p300/CBP allows for the selective inhibition of transcription factors involved in angiogenesis, tumor growth, inflammation, and immune response. While 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide has some limitations, its potential for future research and development makes it an important compound in scientific research.
Scientific Research Applications
2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide has been widely used in scientific research as a tool compound for the study of protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300/CBP, which is involved in the regulation of genes involved in angiogenesis and tumor growth. 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide has also been used to study the interaction between the transcription factor NF-κB and its coactivator p300/CBP, which is involved in the regulation of genes involved in inflammation and immune response.
properties
IUPAC Name |
2-chloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c1-9-7-17(8-10(2)19-9)14(20)16-13(18)11-5-3-4-6-12(11)15/h3-6,9-10H,7-8H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQBSNGPFMIQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2,6-dimethylmorpholin-4-yl)carbonothioyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B4880249.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B4880256.png)

![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4880264.png)

![10-benzoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4880275.png)
![benzyl 3-{[(2,3-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B4880278.png)
![5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4880287.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B4880305.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(tetrahydro-2H-thiopyran-4-yl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4880312.png)


